L-Histidine-13C6,15N3 hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine-13C6,15N3 hydrochloride monohydrate is a stable isotope-labeled compound of L-Histidine. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it a valuable tool in various scientific research fields. L-Histidine is an essential amino acid, particularly important for infants, and plays a crucial role in protein synthesis and various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,15N3 hydrochloride monohydrate involves the incorporation of stable isotopes of carbon and nitrogen into the L-Histidine molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then used in the chemical synthesis of L-Histidine. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the final product. The compound is then purified and crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-13C6,15N3 hydrochloride monohydrate can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-Histidine can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of L-Histidine, which can be used in further research and applications .
Scientific Research Applications
L-Histidine-13C6,15N3 hydrochloride monohydrate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Helps in understanding protein-ligand interactions and metabolic pathways.
Medicine: Used in the development of pharmaceuticals and to study the pharmacokinetics of drugs.
Industry: Employed in the production of labeled compounds for various industrial applications.
Mechanism of Action
L-Histidine-13C6,15N3 hydrochloride monohydrate exerts its effects by inhibiting mitochondrial glutamine transport. This inhibition affects various metabolic pathways and can be used to study the role of glutamine in cellular metabolism. The isotopic labeling allows for precise tracking and identification of the compound in complex biological systems .
Comparison with Similar Compounds
Similar Compounds
- L-Histidine-13C6 hydrochloride monohydrate
- L-Histidine-15N3 hydrochloride monohydrate
- L-Histidine dihydrochloride
- L-Methionine-13C5,15N
- L-Proline-13C5,15N
Uniqueness
L-Histidine-13C6,15N3 hydrochloride monohydrate is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one isotope. It allows for more precise tracking and analysis in various research applications .
Properties
Molecular Formula |
C6H12ClN3O3 |
---|---|
Molecular Weight |
218.57 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI Key |
CMXXUDSWGMGYLZ-IGAOFGNQSA-N |
Isomeric SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2].O.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.